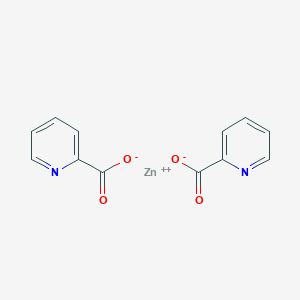









|
REACTION_CXSMILES
|
[O-]S([O-])(=O)=O.[Zn+2:6].[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([OH:15])=[O:14].[Zn]>O>[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([O-:15])=[O:14].[Zn+2:6].[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]([O-:15])=[O:14] |f:0.1,5.6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Zn+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred continuously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
to form
|
|
Type
|
WAIT
|
|
Details
|
After 30 minutes the stirring was discontinued
|
|
Duration
|
30 min
|
|
Type
|
WAIT
|
|
Details
|
the mixture was left
|
|
Type
|
CUSTOM
|
|
Details
|
standing at room temperature until the precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
The supernatant was removed by aspiration
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 200 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
This suspension was then heated in a beaker
|
|
Type
|
STIRRING
|
|
Details
|
with continuous stirring until the precipitate
|
|
Type
|
DISSOLUTION
|
|
Details
|
had completely dissolved after which the beaker
|
|
Type
|
CUSTOM
|
|
Details
|
was placed in an ice bath
|
|
Type
|
WAIT
|
|
Details
|
stored overnight in a cold room (4°)
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
4 (± 1) min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=C1)C(=O)[O-].[Zn+2].N1=C(C=CC=C1)C(=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |